molecular formula C23H29FN4O B3016525 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922115-84-2

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B3016525
CAS RN: 922115-84-2
M. Wt: 396.51
InChI Key: KPGVNBVKXWQMTE-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a fluorine-containing benzamide analog. Benzamide derivatives are of significant interest in medicinal chemistry due to their biological activities and their potential use in medical imaging, particularly in positron emission tomography (PET) for tumor detection .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs involves the preparation of the core benzamide structure followed by the introduction of fluorine atoms. In the case of PET imaging agents, the fluorine-18 isotope is commonly used. The synthesis may involve the displacement of a mesylate precursor with [18F]fluoride to introduce the radioactive fluorine into the molecule . Continuous flow processes using microreactors and in-line analytical techniques, such as IR spectroscopy, can be employed for the synthesis of related fluorinated benzamide compounds, ensuring precise control over the reaction conditions .

Molecular Structure Analysis

The molecular structure of benzamide analogs can be characterized using various analytical techniques, including NMR, IR, MS, and X-ray crystallography. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the compound. For instance, the crystal structure of a related 4-fluoro benzamide derivative has been determined, revealing a monoclinic space group and specific molecular packing influenced by hydrogen bonding .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process. For example, a microwave-assisted Fries rearrangement has been developed for the synthesis of a 2-fluoro benzamide compound, which is performed under catalyst- and solvent-free conditions. This rearrangement involves the formation of an intimate ion pair as a key step . Additionally, the nucleophilic vinylic substitution (S(N)V) reaction has been explored with difluoroenamides to synthesize fluorinated heterocycles such as 2-fluoro-1,4-benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs, including their solubility, melting point, and density, can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for medical applications. The biodistribution studies of fluorine-18 labeled benzamide analogs in mice models have shown high tumor uptake and favorable tumor-to-normal tissue ratios, indicating their potential as imaging agents for solid tumors .

Scientific Research Applications

Imaging the Sigma2 Receptor Status of Solid Tumors

A series of fluorine-containing benzamide analogs, including structures related to 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, were synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, after being radiolabeled with fluorine-18, showed high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play a crucial role in the pharmaceutical and agrochemical industries. The compound of interest is related to materials used in the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and versatile coupling with 2,2-difluorovinyl tosylate. These reactions demonstrate the synthetic potentials of such protocols, highlighting their importance in creating compounds with potential applications in drug development and agriculture (Wu et al., 2017).

Microwave-assisted Synthesis of Hybrid Molecules

In another study, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized using microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity. This research underscores the potential of incorporating the 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide structure into compounds for medicinal chemistry applications (Başoğlu et al., 2013).

Fluorescent Imaging with Naphthalimide Polymers

Two novel polymers with naphthalimide pendant groups were prepared for potential use in positive and negative fluorescent imaging. These polymers, related to the chemical structure of interest, can switch fluorescence on and off through a photo-induced electron transfer process, highlighting their potential in creating patterned fluorescent images for various applications (Tian et al., 2002).

properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)19-5-3-4-6-20(19)24)17-7-8-21-18(15-17)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVNBVKXWQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

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